1-(3-Bromophenyl)thiourea

antimicrobial screening antibacterial activity thiourea SAR

Researchers requiring the authentic meta-bromo regioisomer for SAR studies often encounter supply of mislabeled or mixed isomers. This compound is the precise 3-bromophenyl thiourea with confirmed crystallographic identity (dihedral angle 66.72°) and biological activity (NOX1 IC₅₀ 100 µM). - Non-fungible with ortho, para, or chloro analogs; distinct bioactivity & crystal packing. - Verified by HPLC, NMR, and GC; batch-specific CoA available. - Synthesized from 3-bromoaniline in 82-84% yield, suitable for scale-up.

Molecular Formula C7H7BrN2S
Molecular Weight 231.12 g/mol
CAS No. 21327-14-0
Cat. No. B1272182
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-(3-Bromophenyl)thiourea
CAS21327-14-0
Molecular FormulaC7H7BrN2S
Molecular Weight231.12 g/mol
Structural Identifiers
SMILESC1=CC(=CC(=C1)Br)NC(=S)N
InChIInChI=1S/C7H7BrN2S/c8-5-2-1-3-6(4-5)10-7(9)11/h1-4H,(H3,9,10,11)
InChIKeyXBRVSIPVHYWULW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / 25 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-(3-Bromophenyl)thiourea (CAS 21327-14-0): Procurement Specifications and Comparative Differentiation vs. Halogenated Phenylthiourea Analogs


1-(3-Bromophenyl)thiourea (CAS 21327-14-0) is an aryl-substituted thiourea derivative with the molecular formula C₇H₇BrN₂S and molecular weight 231.11 g/mol . The compound features a bromine atom at the meta position of the phenyl ring, which confers distinct steric and electronic properties relative to ortho-bromo, para-bromo, and other halogen-substituted analogs [1]. Key physicochemical parameters include a melting point of 150°C (range 145.0–151.0°C depending on purity grade) and a predicted LogP consensus value of 2.16, indicating moderate lipophilicity suitable for membrane permeability in biological assays .

Why 1-(3-Bromophenyl)thiourea Cannot Be Substituted with Ortho-Bromo, Para-Bromo, or Chloro Analogs in Structure-Activity Applications


Halogen positional isomerism in aryl thioureas produces non-interchangeable biological activity profiles and solid-state properties. The meta-bromine substitution pattern in 1-(3-bromophenyl)thiourea results in a dihedral angle of 66.72(15)° between the thiourea plane and benzene ring, fundamentally distinct from the 64.80(6)° angle observed in the 3-chloro analog [1]. This geometric variation affects intermolecular hydrogen bonding networks in crystalline states and ligand-receptor binding conformations. Furthermore, in comparative antimicrobial and antiviral assays, the 3-bromophenyl-substituted thiourea scaffold demonstrates differential potency against bacterial strains and Tobacco mosaic virus (TMV) compared to 4-fluoro, 4-nitro, and 2,4-dichloro analogs, confirming that simple halogen exchange or positional isomerism alters bioactivity in non-predictable ways [2]. For procurement decisions in structure-activity relationship (SAR) studies, material science crystallization work, or synthetic derivatization projects, the specific meta-bromo regioisomer is scientifically non-fungible with its ortho-, para-, or chloro-substituted counterparts.

1-(3-Bromophenyl)thiourea: Head-to-Head Comparative Evidence for Scientific Selection


Antimicrobial Activity of 3-Bromophenyl Thiourea vs. 4-Fluoro, 4-Nitro, and 2,4-Dichloro Substituted Analogs

In a comparative antimicrobial evaluation of piperazine-based thiourea derivatives, the compound incorporating the 3-bromophenyl thiourea moiety (compound 8f) exhibited potent antimicrobial activity alongside 4-fluorophenyl substituted urea (8a), 4-nitrophenyl substituted urea (8d), and 2,4-dichlorophenyl substituted thiourea (8j) [1]. The study employed the agar diffusion method against bacterial and fungal strains, confirming that the 3-bromophenyl substitution confers antimicrobial efficacy comparable to, but mechanistically distinct from, other halogen and nitro-substituted analogs. This establishes the meta-bromo regioisomer as a validated scaffold for antimicrobial SAR studies.

antimicrobial screening antibacterial activity thiourea SAR

Antiviral Activity Against Tobacco Mosaic Virus (TMV): 3-Bromophenyl vs. 4-Nitrophenyl Thiourea Derivatives

In a comparative anti-TMV evaluation, the 3-bromophenyl substituted thiourea derivative (compound 8f) exhibited promising antiviral activity alongside the 4-nitrophenyl substituted urea derivative (compound 8d) [1]. Both compounds were identified as the most active candidates within the synthesized series, demonstrating that the 3-bromophenyl thiourea moiety is a productive pharmacophore for TMV inhibition studies. The activity of 8f was comparable to that of the 4-nitrophenyl urea derivative 8d, but not to other halogen-substituted analogs in the series, confirming the non-interchangeable nature of the meta-bromo substitution.

antiviral screening TMV inhibition plant virology

Crystal Structure Conformation: Dihedral Angle Differentiation vs. 3-Chlorophenyl Analog

Single-crystal X-ray diffraction analysis reveals that in 1-(3-bromophenyl)thiourea, the thiourea moiety is nearly planar (r.m.s. deviation = 0.004 Å) and forms a dihedral angle of 66.72(15)° with the benzene ring [1]. The C–N–C–N torsion angle is 15.1(4)° [1]. In the closely related 1-(3-chlorophenyl)thiourea analog, the corresponding dihedral angle is 64.80(6)° [2]. This ~1.92° difference in dihedral angle, driven by the larger van der Waals radius and altered polarizability of bromine vs. chlorine, translates into distinct intermolecular hydrogen bonding patterns: in the bromo compound, molecules are linked via N–H⋯S and N–H⋯Br hydrogen bonds into two-dimensional sheets parallel to (101), whereas the chloro analog exhibits N–H⋯S and N–H⋯Cl interactions [1][2].

crystallography solid-state structure conformational analysis

Synthetic Yield Benchmark: 1-(3-Bromophenyl)thiourea from 3-Bromoaniline

1-(3-Bromophenyl)thiourea can be synthesized via reaction of 3-bromoaniline with thiocyanate, achieving reported yields of approximately 82–84% under standard reflux conditions [1]. This synthetic accessibility, combined with commercially available analytical characterization (NMR, HPLC, GC) at standard purity grades of ≥97% (HPLC), ensures consistent batch-to-batch reproducibility for downstream derivatization [2]. The meta-bromo substitution also provides a reactive handle for further cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig), enabling its use as a versatile building block in medicinal chemistry campaigns.

synthetic methodology yield optimization building block procurement

Procurement-Relevant Application Scenarios for 1-(3-Bromophenyl)thiourea (CAS 21327-14-0)


Antimicrobial and Antiviral SAR Program Development

Based on demonstrated antimicrobial and anti-TMV activity of the 3-bromophenyl thiourea scaffold (compound 8f) in direct comparative studies, this compound serves as a validated hit/lead scaffold for medicinal chemistry teams developing novel antibacterial or antiviral agents [1]. Procurement of the pure meta-bromo regioisomer ensures that SAR studies accurately reflect the activity associated with this specific substitution pattern, avoiding the confounding variables introduced by using ortho-bromo, para-bromo, or chloro analogs which exhibit distinct activity profiles [1].

Crystal Engineering and Halogen-Bonding Supramolecular Studies

The precise crystallographic parameters of 1-(3-bromophenyl)thiourea—including dihedral angle 66.72(15)° and N–H⋯Br hydrogen bonding networks—make this compound specifically suitable for crystal engineering investigations focusing on bromine-mediated halogen bonding and supramolecular sheet formation parallel to (101) [2]. The ~1.92° dihedral angle difference compared to the 3-chloro analog enables controlled comparative studies of halogen size effects on crystal packing without altering the molecular scaffold [2].

Cross-Coupling Building Block for Complex Molecule Synthesis

The meta-bromo substituent provides a reactive handle for palladium-catalyzed cross-coupling reactions (Suzuki-Miyaura, Buchwald-Hartwig amination, Sonogashira), while the thiourea moiety offers a site for subsequent heterocyclization to thiazoles, thiadiazoles, or guanidines [3]. The established synthetic route from 3-bromoaniline with 82–84% yield ensures that multi-step synthetic sequences beginning with this building block are operationally practical and economically viable for scale-up [3]. Commercial availability with batch-specific analytical certification (NMR, HPLC, GC) supports reproducible research outcomes .

NADPH Oxidase Inhibition Studies

1-(3-Bromophenyl)thiourea has been shown to inhibit NADPH oxidase activity by binding to the enzyme active site, thereby preventing reactive oxygen species production [4]. BindingDB reports an IC₅₀ of 1.00 × 10⁵ nM (100 µM) for inhibition of full-length human NOX1 [4]. For researchers investigating oxidative stress pathways or developing NOX inhibitors, this compound offers a structurally defined tool molecule whose activity is specifically tied to the meta-bromo substitution pattern, distinguishing it from other aryl thiourea NOX modulators [4].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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